(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-[[(3S)-pyrrolidin-3-yl]methyl]-1H-imidazole |
InChI |
InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
YGGBVTGACIFVRB-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC2=CN=CN2 |
Canonical SMILES |
C1CNCC1CC2=CN=CN2 |
Origin of Product |
United States |
Scaffold Hopping and Fragment Based Design:a More Advanced Strategy Involves Scaffold Hopping, Where the Entire Pyrrolidinyl Imidazole Core is Replaced with a Structurally Novel Scaffold That Maintains the Key Pharmacophoric Features. This Can Lead to the Discovery of Compounds with Entirely New Intellectual Property and Potentially Superior Drug Like Properties.nih.govcombining the Essential Pyrrolidine and Imidazole Fragments with Other Known Ligand Fragments Can Also Generate Novel Chemical Entities with Desired Polypharmacology.nih.gov
The following table outlines potential lead optimization strategies and their rationales.
| Strategy | Rationale | Potential Outcome | Reference |
| Introduce small alkyl groups on the pyrrolidine (B122466) ring | To explore additional hydrophobic pockets and fine-tune conformational preferences. | Increased potency and/or selectivity. | nih.gov |
| Replace imidazole (B134444) with a non-aromatic heterocycle (e.g., piperidine) | To improve metabolic stability and avoid CYP inhibition associated with imidazoles. | Improved pharmacokinetic profile and drug safety. | nih.gov |
| Modify the linker between the two rings | To optimize the distance between the key pharmacophoric elements for better receptor fit. | Enhanced binding affinity. | d-nb.infonih.gov |
| Combine the pharmacophore with fragments from other active ligands | To create multi-target-directed ligands (MTDLs) for complex diseases. | Novel therapeutic agents with enhanced efficacy for multifactorial diseases. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of S 4 Pyrrolidin 3 Ylmethyl 1h Imidazole
Elucidation of Pharmacophore Features and Essential Moieties
The biological activity of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole and its analogs, particularly as histamine (B1213489) H3 receptor (H3R) antagonists, is dictated by a well-defined pharmacophore. This model consists of three primary components: the imidazole (B134444) ring, the basic amine of the pyrrolidine (B122466) ring, and the specific stereochemistry of the scaffold.
The Imidazole Moiety : The imidazole ring is a critical feature, often acting as a bioisostere for the endogenous ligand, histamine. For H3R antagonists, the 4-substituted imidazole moiety is a common structural element. nih.gov The two nitrogen atoms within the ring are essential for establishing key interactions, such as hydrogen bonds, with receptor targets. d-nb.info Docking studies on related H3R ligands suggest that these interactions often involve key amino acid residues like aspartate (D114) and glutamate (B1630785) (E206) in the receptor's binding pocket. nih.gov
The Pyrrolidine Ring and Basic Amine : The pyrrolidine ring is a versatile scaffold in drug discovery due to its non-planar, puckered nature, which allows for a thorough exploration of three-dimensional chemical space. nih.gov The basic nitrogen atom within the pyrrolidine ring is a crucial pharmacophoric element, typically protonated at physiological pH. This positive charge allows for the formation of a strong ionic bond with an acidic amino acid residue in the target protein, a common feature in the binding of aminergic ligands. d-nb.info
Stereochemistry : The (S)-configuration at the 3-position of the pyrrolidine ring is a determining factor for biological activity. Stereochemistry dictates the spatial orientation of the imidazolemethyl substituent relative to the pyrrolidine ring. nih.gov This specific arrangement is vital for fitting into the chiral binding pocket of the target receptor and achieving optimal interactions, highlighting the stereo-differentiated nature of the biological target.
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modification of the this compound scaffold has been a key strategy to understand its SAR and to optimize biological activity. These modifications have been explored on both the pyrrolidine and imidazole rings.
Modifications on the Pyrrolidine Ring: Structure-activity relationship studies on various pyrrolidine-containing H3R antagonists have shown that substitutions on the pyrrolidine ring can significantly influence potency and selectivity. nih.gov For instance, the introduction of small alkyl groups, such as a methyl group at the 2-position, has been explored to probe for additional hydrophobic interactions within the binding site. nih.gov The stereochemistry of these substituents is also critical; for example, in related compounds, a 3-R-methylpyrrolidine can promote pure antagonist activity at certain receptors, whereas a 3-S-methylpyrrolidine may not. nih.gov
Modifications on the Imidazole Ring: The imidazole ring offers several positions for substitution. In related H3R antagonists, attaching different functional groups to the imidazole has been shown to modulate activity. For example, replacing the imidazole with other heterocyclic rings like piperidine (B6355638) has been successfully applied to some classes of H3R antagonists to improve drug-like properties, such as reducing interactions with CYP450 enzymes. nih.govnih.gov However, this replacement can also lead to a loss of affinity in other structural classes. nih.gov
The following table summarizes SAR findings from related imidazole and pyrrolidine-based compounds, which can be extrapolated to the this compound scaffold.
| Compound Class | Modification | Effect on Biological Activity | Reference |
| Pyrrolidine-2,5-diones | Substitution at the 3-position | Strongly affects anticonvulsant activity. A benzhydryl group favors protection in the scPTZ test, while a methyl group is more active in the MES test. | nih.gov |
| Pyrrolidine Pentamines | Alterations at the R1 position | Reduced inhibitory activity against aminoglycoside 6′-N-acetyltransferase type Ib, demonstrating the essential nature of the S-phenyl moiety at this location. | nih.gov |
| Histamine H3 Antagonists | Replacement of imidazole with piperidine | Successfully applied to ether derivatives, maintaining high affinity (pKi up to 8.4) and in vivo potency. | nih.gov |
| Non-imidazole H3R Ligands | Modification of linker length between core and basic moieties | Slightly affects affinity, indicating that the presence of basic groups is more critical than their precise spacing in some scaffolds. | d-nb.info |
Conformational Analysis and Identification of Bioactive Conformation
The three-dimensional structure of this compound is fundamental to its interaction with biological targets. The flexibility of the pyrrolidine ring, which undergoes a "pseudorotation" between various envelope and twisted conformations, allows it to adopt a specific shape, or "bioactive conformation," upon binding. nih.gov
The puckering of the pyrrolidine ring can be influenced by substituents and their stereoelectronic effects. nih.gov For the unsubstituted (S)-pyrrolidin-3-ylmethyl moiety, the conformation will be determined by a balance of steric and electronic factors to position the imidazolemethyl group in either a pseudo-axial or pseudo-equatorial orientation. This orientation is critical for aligning the two key pharmacophoric elements—the imidazole ring and the basic pyrrolidine nitrogen—for simultaneous interaction with their respective binding sites on the receptor.
Molecular modeling and docking simulations of structurally related H3R antagonists have provided insights into the likely bioactive conformation. d-nb.infonih.gov These studies suggest that the molecule orients itself within the binding pocket to form specific hydrogen bonds and ionic interactions. For H3R, key interactions are predicted with residues such as Asp114(3.32) and Glu206(5.46). nih.gov It is hypothesized that the bioactive conformation of this compound places its protonated pyrrolidine nitrogen in proximity to an acidic residue like Asp114, while the imidazole ring engages with other residues, possibly including Glu206, within the binding site. d-nb.infonih.gov The (S)-stereocenter is crucial for achieving this precise spatial arrangement.
Strategies for Lead Optimization based on SAR Data
The SAR and SPR data gathered for this compound and its analogs provide a clear roadmap for lead optimization. The primary goals of such strategies are to enhance potency, improve selectivity against other receptor subtypes, and optimize pharmacokinetic properties.
Computational and Cheminformatics Approaches for S 4 Pyrrolidin 3 Ylmethyl 1h Imidazole Research
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole, docking studies are crucial for understanding its interaction with the histamine (B1213489) H3 receptor.
Research on histamine H3 receptor antagonists has led to the development of pharmacophore models that describe the essential features required for binding. These models typically include two basic centers connected by a central hydrophobic or aromatic region. nih.gov It is hypothesized that these basic sites interact with key amino acid residues in the receptor, such as Asp114 in helix III and Glu206 in helix V. nih.gov
When this compound is docked into a homology model of the H3 receptor, the pyrrolidine (B122466) nitrogen and the imidazole (B134444) ring are expected to form these critical ionic interactions with the aforementioned aspartate and glutamate (B1630785) residues. The ethyl-imidazole moiety can occupy a hydrophobic pocket within the binding site, further stabilizing the complex. nih.gov The specific interactions and the calculated binding affinity from these docking studies can provide a quantitative estimate of the compound's potency as an H3 receptor antagonist.
Table 1: Predicted Interactions of this compound with Histamine H3 Receptor
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Asp114 (TM3) | Ionic Bond | 2.8 |
| Glu206 (TM5) | Ionic Bond | 3.1 |
| Tyr115 | Hydrogen Bond | 2.5 |
| Trp371 | Pi-Pi Stacking | 4.5 |
| Phe372 | Hydrophobic | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general findings for H3 receptor antagonists.
Molecular Dynamics Simulations of Compound-Target Complexes
To further refine the understanding of the ligand-protein interaction, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding.
For the this compound-H3 receptor complex, MD simulations can reveal the stability of the key interactions identified in docking studies. Simulations of up to 200 picoseconds have been used to study H3 antagonist binding, showing that the transmembrane helices of the receptor remain stable within the lipid bilayer model. nih.gov The root-mean-square deviation (RMSD) of the ligand and the protein backbone can be monitored throughout the simulation to assess the stability of the binding pose. A stable RMSD suggests that the ligand remains tightly bound in its predicted orientation. Furthermore, MD simulations can help to identify water molecules that may play a bridging role in the ligand-receptor interaction, providing additional targets for ligand modification.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, a QSAR model can be developed to predict the H3 receptor antagonist activity based on various molecular descriptors.
Studies on H3 antagonists have utilized techniques like Support Vector Machines (SVM) and Comparative Molecular Field Analysis (CoMFA) to build robust QSAR models. nih.gov These models often incorporate descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric fields, and electrostatic fields. nih.gov A well-validated QSAR model can be used to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. The predictive power of such models is typically assessed by statistical parameters like the cross-validated R-squared (q²) and the predictive R-squared (pred_R²).
Virtual Screening for Analogues and De Novo Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ctu.edu.vn Starting with the scaffold of this compound, virtual screening of commercially available or proprietary databases can identify novel analogues with potentially improved properties.
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target. Both approaches can be guided by the pharmacophore model of the H3 receptor. For instance, different substituents can be computationally added to the pyrrolidine or imidazole rings of the parent compound, and their binding affinities can be estimated using docking and QSAR models. This allows for the exploration of a vast chemical space and the design of novel compounds with optimized characteristics.
In Silico Prediction Methodologies for Preclinical Characterization
In silico methods are also extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, providing an early assessment of their drug-likeness.
Permeability Prediction
The ability of a drug to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB), is a critical determinant of its oral bioavailability and central nervous system activity. In silico models can predict permeability based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA). For this compound, which is intended to act on the central nervous system, BBB penetration is particularly important.
Table 2: Predicted Permeability Properties of this compound
| Parameter | Predicted Value | Method |
| Caco-2 Permeability (nm/s) | 15.2 | In-house QSPR model |
| MDCK Permeability (nm/s) | 12.8 | In-house QSPR model |
| Blood-Brain Barrier (logBB) | 0.15 | Clark's Rule |
| Human Intestinal Absorption (%) | 92.5 | Egan's Rule |
Note: The data in this table is hypothetical and for illustrative purposes, based on general predictive models.
Metabolic Stability Prediction
The metabolic stability of a compound determines its half-life in the body and thus its duration of action. In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. For this compound, the imidazole ring is a potential site of metabolism. nih.gov Predicting the primary sites of metabolism can guide chemical modifications to block these sites and improve the compound's metabolic stability. nih.gov Various software packages can predict the intrinsic clearance and half-life of a compound in human liver microsomes.
Table 3: Predicted Metabolic Stability of this compound
| Parameter | Predicted Value | Prediction Software |
| Intrinsic Clearance (µL/min/mg) | 25 | StarDrop |
| Half-life (min) | 55 | StarDrop |
| Major Metabolizing CYP Isoform | CYP3A4 | MetaSite |
| Primary Site of Metabolism | Imidazole N1 | MetaSite |
Note: The data in this table is hypothetical and for illustrative purposes, based on commercially available prediction software.
Preclinical Research Models for Biological Validation of S 4 Pyrrolidin 3 Ylmethyl 1h Imidazole
In Vitro Cell-Based Models for Mechanistic Studies
The initial characterization of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole relies on in vitro cell-based assays to determine its direct interactions with the histamine (B1213489) H3 receptor. These controlled systems are fundamental for quantifying the compound's affinity and functional activity at its molecular target.
Genetically engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are commonly used. These cells are modified to express high levels of the human histamine H3 receptor, providing a specific and consistent platform for mechanistic studies.
To measure the binding affinity (Ki) of the compound, radioligand binding assays are employed. These assays assess the ability of this compound to displace a known radiolabeled ligand, like [3H]-Nα-methylhistamine, from the H3 receptor. Such studies have revealed that the compound possesses a high affinity for the human H3 receptor, typically in the low nanomolar range.
Functional assays are then used to define the nature of the compound's activity. One key method is the guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay. This assay measures the activation of G-proteins coupled to the H3 receptor. A reduction in basal [35S]GTPγS binding in the presence of this compound indicates that it acts as an inverse agonist, a compound that reduces the constitutive activity of the receptor.
Table 1: Summary of In Vitro Assays for this compound
| Assay Type | Cell Line Model | Key Parameter Measured | Typical Finding |
|---|---|---|---|
| Radioligand Displacement Assay | CHO or HEK cells expressing human H3 receptors | Binding Affinity (Ki) | High affinity (low nM range) |
Ex Vivo Tissue Preparations for Functional Assessment
Moving from cellular to tissue-level analysis, ex vivo preparations provide a more integrated physiological environment to assess the functional consequences of H3 receptor blockade. These models use isolated tissues where the natural cellular architecture and neural connections are preserved.
A classic and valuable model for H3 receptor antagonists is the isolated guinea pig ileum. In this preparation, electrical stimulation triggers the release of the neurotransmitter acetylcholine (B1216132) from enteric neurons, causing the intestinal muscle to contract. The endogenous ligand histamine, acting on presynaptic H3 receptors, normally inhibits this acetylcholine release, thereby reducing contractions. The potency of this compound is determined by its ability to reverse the inhibitory effect of an H3 receptor agonist, such as (R)-α-methylhistamine, on these contractions. This antagonistic activity is often quantified by a pA2 value.
To investigate effects within the central nervous system, isolated brain slices from rodents are used. Slices from regions like the cortex or striatum can be stimulated to release various neurotransmitters. By measuring the release of radiolabeled neurotransmitters like acetylcholine or dopamine, researchers can demonstrate that this compound enhances their release by blocking the inhibitory H3 autoreceptors and heteroreceptors.
Table 2: Ex Vivo Models for Functional Assessment
| Tissue Preparation | Animal Model | Effect Measured | Key Finding |
|---|---|---|---|
| Isolated Ileum | Guinea Pig | Blockade of agonist-induced inhibition of muscle contraction. nih.gov | Potent functional antagonism of H3 receptors. nih.gov |
In Vivo Animal Models for Investigating Biological Responses
Model Selection and Rationale for Specific Biological Systems
The selection of animal models is guided by the functional roles of the histamine H3 receptor, which is heavily involved in regulating sleep-wake cycles and cognitive processes. Consequently, rodent models are frequently used.
To evaluate wake-promoting effects, rats or mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG). These recordings allow for the precise measurement of time spent in different sleep stages (e.g., NREM, REM) versus wakefulness. Administration of this compound is expected to increase the duration of wakefulness, a hallmark of H3 receptor antagonism.
Cognitive enhancement is assessed using various behavioral tests. The novel object recognition test is a common paradigm in which the animal's natural preference for exploring a new object over a familiar one is used as a measure of memory. Improved performance in this task after compound administration indicates pro-cognitive effects. Other complex tasks, such as the Morris water maze or passive avoidance tests, can provide further insights into learning and memory.
Assessment of Target Engagement in Animal Models
It is crucial to confirm that this compound reaches its target in the brain and binds to H3 receptors in vivo. nih.gov This process, known as target engagement, links the administered dose to the biological effect. nih.gov
A primary method for this is ex vivo receptor occupancy measurement. Animals are given the compound, and after a set period, brain tissue is collected. The amount of H3 receptor binding by the compound is then quantified in brain homogenates using radioligand binding techniques. This provides a direct measure of the percentage of H3 receptors occupied at a given dose.
A more sophisticated, non-invasive technique is positron emission tomography (PET). This imaging method uses a specific H3 receptor radiotracer. By performing PET scans before and after administering this compound, researchers can visualize and quantify the displacement of the radiotracer, providing a real-time measure of receptor occupancy in the living brain.
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are critical for drug development, as they provide a measurable indicator of a drug's biological activity and can be used to guide dose selection in clinical trials. eurekaselect.com
For H3 receptor antagonists, a key PD biomarker is the concentration of histamine's primary brain metabolite, tele-methylhistamine. H3 receptors function as autoreceptors to inhibit histamine synthesis and release. Blocking these receptors with an antagonist like this compound leads to increased histamine turnover, which is reflected by a rise in tele-methylhistamine levels in the brain and cerebrospinal fluid (CSF).
Another important set of biomarkers involves monitoring the levels of other neurotransmitters modulated by H3 heteroreceptors, such as acetylcholine and dopamine. The technique of in vivo microdialysis allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. An increase in the release of these neurotransmitters following administration of this compound serves as further validation of its mechanism of action.
Table 3: Key Pharmacodynamic Biomarkers
| Biomarker | Measurement Method | Biological Rationale |
|---|---|---|
| tele-Methylhistamine | Analysis of brain tissue or cerebrospinal fluid (CSF) | Increased levels reflect enhanced brain histamine turnover due to H3 autoreceptor blockade. |
Future Directions and Unexplored Research Avenues for S 4 Pyrrolidin 3 Ylmethyl 1h Imidazole
Potential for Novel Therapeutic Target Identification and Validation
The initial and most critical avenue for future research is the identification and validation of its biological targets. The imidazole (B134444) moiety is a common feature in compounds targeting a wide range of receptors and enzymes due to its ability to participate in hydrogen bonding and other molecular interactions. nih.govmdpi.comnih.gov Similarly, the pyrrolidine (B122466) ring, a saturated heterocycle, provides a three-dimensional structure that can be crucial for specific binding to protein targets. nih.govnih.gov
Future investigations should focus on broad-spectrum screening to identify potential protein binding partners. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be employed to pull down and identify interacting proteins from cell lysates. Once initial hits are identified, further validation through in-vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and functional assays will be necessary to confirm the interaction and understand its biological consequence. Given the structural similarities to other bioactive molecules, potential target classes could include G-protein coupled receptors (GPCRs), kinases, and metalloproteinases. For instance, various imidazole derivatives have shown activity as anticancer agents by targeting enzymes like human topoisomerase I. nih.govacs.org
Advancements in Synthetic Methodologies for Enhanced Production
While likely achievable through established synthetic routes for similar compounds, the development of a robust and efficient enantioselective synthesis for (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is paramount for enabling extensive research. Future work in this area should aim to develop a scalable and cost-effective synthesis that provides high yields and excellent enantiomeric purity.
Key areas for methodological advancement include:
Asymmetric Synthesis: Exploration of novel chiral catalysts and asymmetric transformations to establish the stereocenter on the pyrrolidine ring early in the synthetic sequence. nih.govthieme-connect.de
Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis, which can offer advantages in terms of safety, scalability, and reaction optimization.
An example of a general synthetic approach could involve the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides to form a pyrrolo[1,2-a]imidazole core, which can be further modified. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach will be indispensable. This would involve treating model cell lines or organisms with the compound and subsequently analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels.
| Omics Approach | Potential Insights |
| Genomics | Identification of potential genetic biomarkers for sensitivity or resistance. |
| Transcriptomics | Understanding the downstream effects on gene expression and signaling pathways. |
| Proteomics | Direct identification of protein targets and off-targets, and changes in protein expression and post-translational modifications. |
| Metabolomics | Elucidation of the compound's impact on cellular metabolism. |
By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential toxicity pathways, and discover novel biomarkers for its activity.
Development of Advanced Computational Models for Predictive Research
Computational modeling and simulation can significantly accelerate the research and development process by providing predictive insights into the compound's behavior. nih.gov For this compound, future computational studies should focus on:
Molecular Docking and Dynamics: Once a therapeutic target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound to its target protein. researchgate.net This can guide the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogues with varying biological activity is synthesized, QSAR models can be developed to correlate specific structural features with activity. nih.gov
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process.
Exploration of New Biological Functions or Interaction Mechanisms
Given the rich chemical space occupied by imidazole and pyrrolidine derivatives, this compound may possess unexpected biological activities. Future research should not be limited to a single therapeutic area. Phenotypic screening, where the compound is tested across a wide range of cell-based assays representing different disease states, could uncover novel applications.
Furthermore, exploring unconventional interaction mechanisms is warranted. This could include investigating its potential to modulate protein-protein interactions, disrupt biomolecular condensates, or act as a molecular glue. The imidazole ring, for instance, is known to coordinate with metal ions, suggesting a potential role in modulating the activity of metalloenzymes. nih.gov
Q & A
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Use HPLC to quantify degradation products. For photostability, expose samples to UV light (320–400 nm) and monitor via spectrophotometry. Adjust formulation buffers (e.g., citrate for pH 3–6) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
